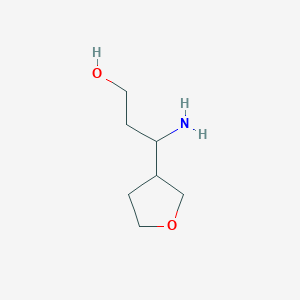
3-iodo-N,4-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by iodine and methyl groups, respectively
Synthetic Routes and Reaction Conditions:
Iodination of N,4-dimethylaniline: One common method involves the iodination of N,4-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature.
Sandmeyer Reaction: Another method is the Sandmeyer reaction, where N,4-dimethylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of safer and more environmentally friendly oxidizing agents is also a focus in industrial settings to minimize hazardous by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alkylated anilines to thioethers.
Oxidation Products: Quinones or nitroso compounds.
Coupling Products: Biaryl compounds with various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Biochemical Probes: Used in the development of probes for studying enzyme activities and protein interactions.
Industry:
Dye Manufacturing: Intermediate in the production of azo dyes and other colorants.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
作用机制
The mechanism by which 3-iodo-N,4-dimethylaniline exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of the nucleophile on the aromatic ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function through covalent modification or non-covalent interactions.
相似化合物的比较
4-Iodo-N,N-dimethylaniline: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
3-Chloro-4-iodo-N,N-dimethylaniline: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
N,N-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Iodo-N,4-dimethylaniline is unique due to the presence of both iodine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
属性
分子式 |
C8H10IN |
|---|---|
分子量 |
247.08 g/mol |
IUPAC 名称 |
3-iodo-N,4-dimethylaniline |
InChI |
InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |
InChI 键 |
DRHPDCJOEBHZML-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)





amine](/img/structure/B12100342.png)

![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
